2-[(propan-2-yloxy)methyl]prop-2-enoic acid
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Overview
Description
2-[(propan-2-yloxy)methyl]prop-2-enoic acid is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It is a derivative of prop-2-enoic acid, featuring an isopropyl group attached via an ether linkage to the methylene carbon of the prop-2-enoic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(propan-2-yloxy)methyl]prop-2-enoic acid typically involves the reaction of prop-2-enoic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via an esterification mechanism, where the hydroxyl group of the prop-2-enoic acid reacts with the hydroxyl group of the isopropyl alcohol to form the ether linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(propan-2-yloxy)methyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether linkage can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(propan-2-yloxy)methyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(propan-2-yloxy)methyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-methylprop-2-enoic acid: Similar in structure but lacks the isopropyl ether linkage.
2-[(methoxy)methyl]prop-2-enoic acid: Similar but with a methoxy group instead of an isopropyl group.
Uniqueness
2-[(propan-2-yloxy)methyl]prop-2-enoic acid is unique due to its specific ether linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials .
Properties
CAS No. |
1342716-61-3 |
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Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-(propan-2-yloxymethyl)prop-2-enoic acid |
InChI |
InChI=1S/C7H12O3/c1-5(2)10-4-6(3)7(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
QZHVTGGGNRPEHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(=C)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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